

ST3932 CDK4/6 inhibitor resistance profile

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Compound of Interest

Compound Name: ST3932

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An In-depth Technical Guide to the **ST3932** Patient-Derived Xenograft Model: A Profile of CDK4/6 Inhibitor Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of cyclin-dependent kinase 4 and 6 inhibitors (CDK4/6i) has significantly improved outcomes for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. However, the development of intrinsic and acquired resistance remains a major clinical challenge, necessitating the development of novel therapeutic strategies.^{[1][2][3][4][5]} To facilitate the investigation of resistance mechanisms and the preclinical evaluation of new therapies, robust and well-characterized models are essential. The **ST3932** patient-derived xenograft (PDX) model serves as a valuable tool for studying acquired resistance to CDK4/6 inhibitors. This technical guide provides a comprehensive overview of the **ST3932** model, including its origin, molecular characteristics, and resistance profile, along with relevant experimental data and methodologies.

ST3932 PDX Model: Origin and Characteristics

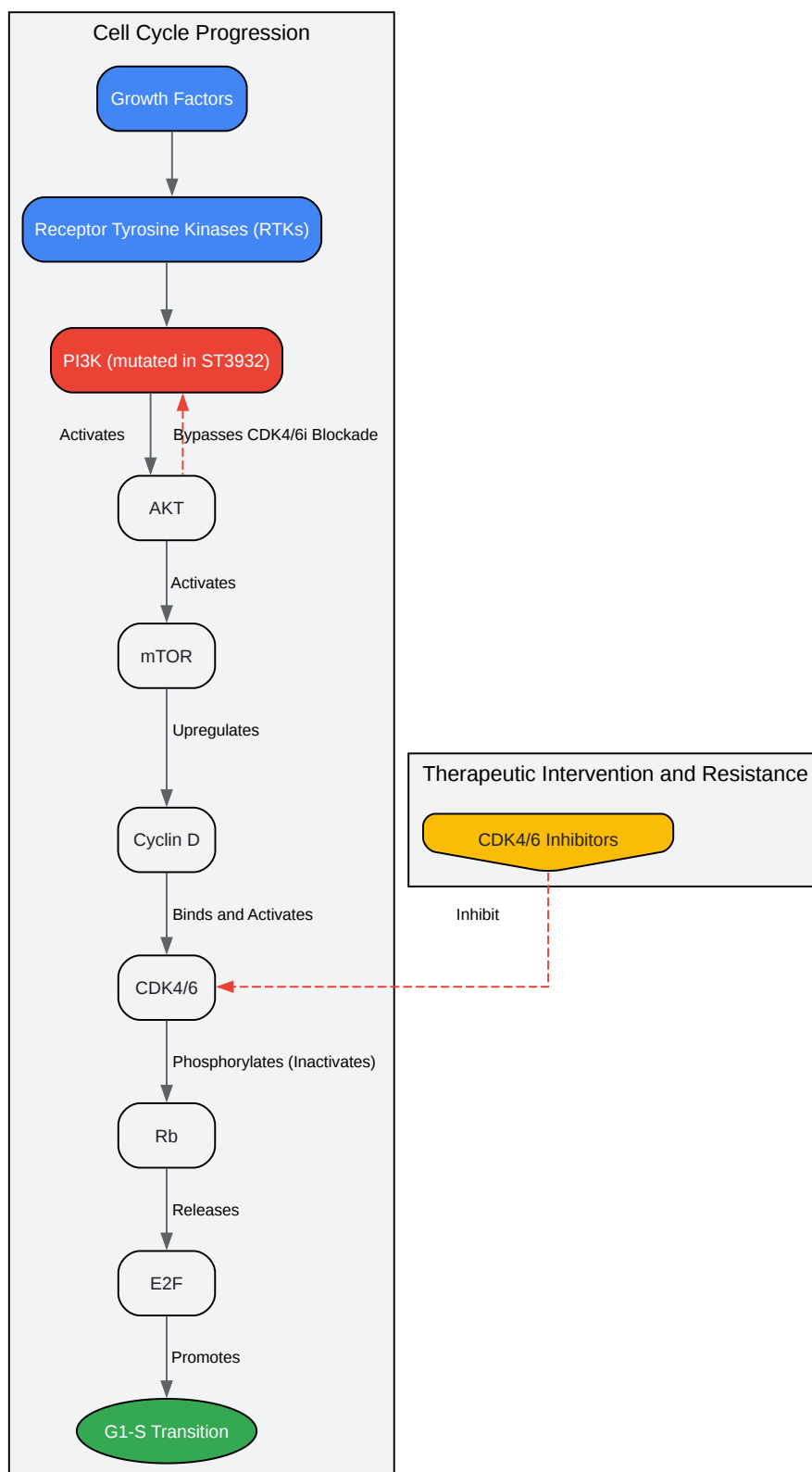
The **ST3932** PDX model was established from a metastatic soft tissue lesion of a female patient with luminal A breast cancer. The patient had developed acquired resistance to CDK4/6 inhibitor therapy, making this model particularly relevant for studying resistance mechanisms that arise in a clinical setting.

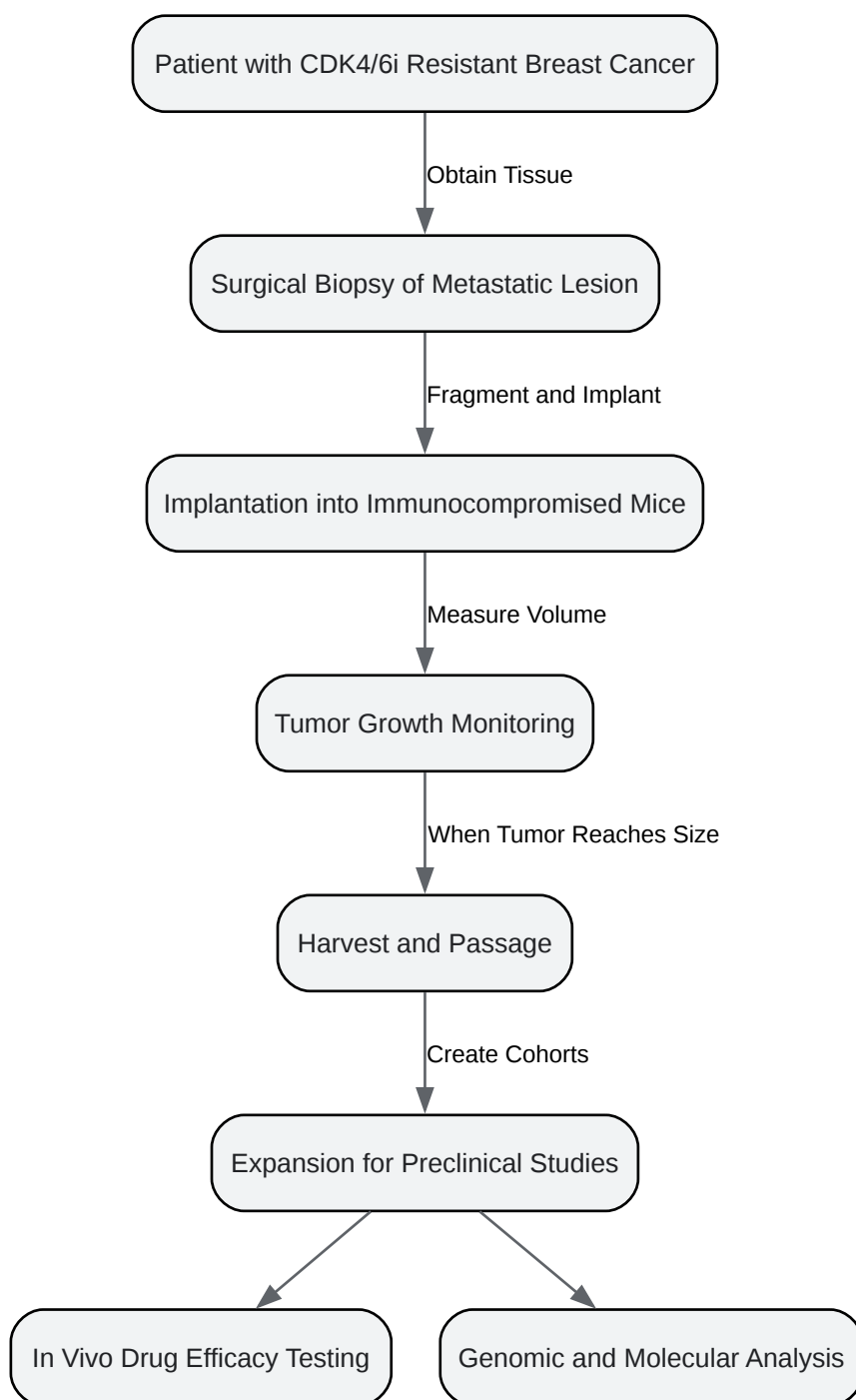
Table 1: Summary of **ST3932** PDX Model Characteristics

Characteristic	Description	Source
Origin	Metastatic soft tissue lesion from a patient with luminal A breast cancer	
Clinical History	Acquired resistance to CDK4/6 inhibitor therapy	
Estrogen Receptor (ER) Status	ER-positive	
ESR1 Mutation Status	Wild-type (ESR1wt)	
PIK3CA Mutation Status	R88Q mutation	
CDK4/6i Resistance Profile	Resistant to palbociclib and abemaciclib	

Molecular Profile of CDK4/6 Inhibitor Resistance in the ST3932 Model

The resistance of the **ST3932** model to CDK4/6 inhibitors is underpinned by its specific molecular landscape. While the model is ER-positive and ESR1 wild-type, it harbors a mutation in the PIK3CA gene. The PI3K/AKT/mTOR pathway is a well-established signaling cascade that can promote cell proliferation and survival, and its activation is a known mechanism of resistance to CDK4/6 inhibitors. The presence of a PIK3CA mutation in the **ST3932** model suggests that the activation of this pathway may allow cancer cells to bypass the G1 cell cycle arrest induced by CDK4/6 inhibition.





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